molecular formula C17H16N2O2S2 B2415961 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 421578-39-4

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2415961
CAS No.: 421578-39-4
M. Wt: 344.45
InChI Key: WTRSOMAGWSQLNH-UHFFFAOYSA-N
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Description

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic system combining a thiophene ring and a pyrimidine ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving thiophene derivatives and pyrimidine intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use .

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-13-8-14-16(18-10-19-17(14)23-13)22-9-15(20)11-4-6-12(21-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSOMAGWSQLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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